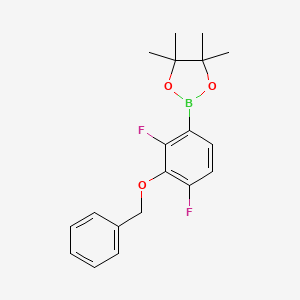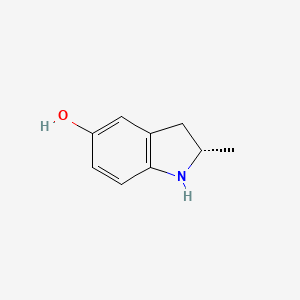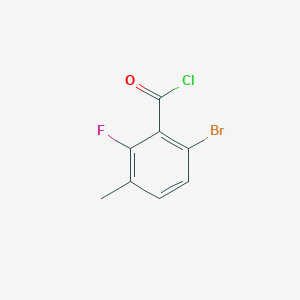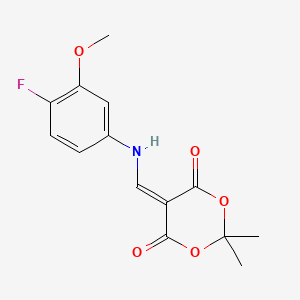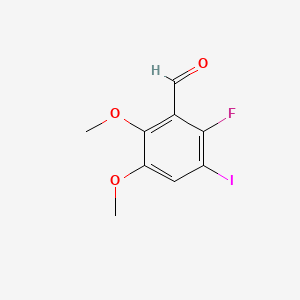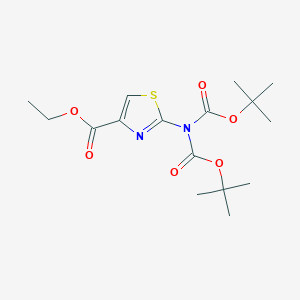
N-(4-Methoxycarbonyl-Thiazol-2-Yl),N-Carboxy-Carbamic Acid Di-Tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Boc Protecting Groups: The Boc protecting groups are introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: TFA and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} involves the interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups can be removed under physiological conditions, releasing the active thiazole derivative, which can then exert its biological effects by inhibiting or activating specific pathways .
類似化合物との比較
Similar Compounds
2-Amino-4-substituted thiazoles: Known for their antimicrobial and anticancer properties.
Thiazole-4-carboxylates: Used in various synthetic applications and studied for their biological activities.
Uniqueness
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C16H24N2O6S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H24N2O6S/c1-8-22-11(19)10-9-25-12(17-10)18(13(20)23-15(2,3)4)14(21)24-16(5,6)7/h9H,8H2,1-7H3 |
InChIキー |
NPLNALYZDBTCPW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)


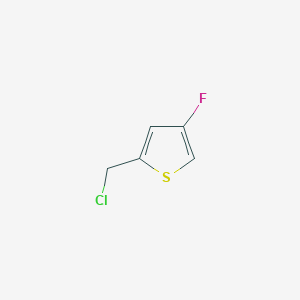
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
